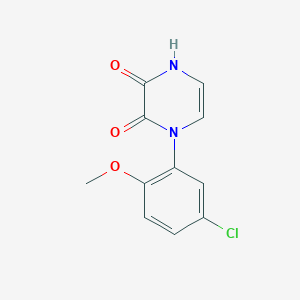

1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione

Beschreibung

1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione is a dihydropyrazine-dione derivative featuring a 1,4-dihydropyrazine core with carbonyl groups at positions 2 and 3. The compound is substituted at the N1 position with a 5-chloro-2-methoxyphenyl group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) moieties. The following comparison focuses on structurally analogous compounds from the same chemical class.

Eigenschaften

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)-1H-pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-17-9-3-2-7(12)6-8(9)14-5-4-13-10(15)11(14)16/h2-6H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTRBXDGWZJENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C=CNC(=O)C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methoxybenzoyl chloride with hydrazine to form the intermediate hydrazide, which then undergoes cyclization to form the dihydropyrazine-dione ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The dihydropyrazine-2,3-dione core serves as a scaffold for diverse derivatives, with substitutions primarily at positions 5 and 6 of the pyrazine ring. Below is a detailed comparison of key analogs, emphasizing structural variations, synthetic routes, and spectral characteristics.

Structural and Spectral Trends

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance stability and lipophilicity. For example, compound 29’s trifluoromethyl group contributes to a higher molecular weight (319.2 vs. 278 for compound 12) .

- Electron-Donating Groups (e.g., OCH₃) : Present in precursor compounds (e.g., dimethoxypyrazines) but typically removed during deprotection steps .

- Aromatic Proton Environments : Substituents like phenethyl or benzylthio groups produce distinct splitting patterns in ¹H NMR (e.g., δ 7.67–7.45 in compound 29 vs. δ 3.91 in compound 37) .

Comparative Data Table

Discussion of Substituent Effects

Biologische Aktivität

1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazine ring with specific substitutions, notably a chloro group and a methoxy group on the phenyl moiety. This unique structure contributes to its reactivity and interactions with biological targets. The molecular formula is with a CAS number of 1351398-72-5.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities. Key areas of investigation include:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.

- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell growth and induce apoptosis in tumor cells.

- Enzyme Inhibition : It may interact with specific enzymes or receptors, potentially leading to therapeutic effects.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential efficacy against Gram-positive and Gram-negative bacteria. |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. |

| Enzyme Inhibition | Possible inhibition of key enzymes involved in cancer progression. |

The mechanism by which this compound exerts its biological effects is an area of ongoing research. Preliminary hypotheses suggest that the compound may inhibit certain enzymes or modulate receptor activity, leading to altered cellular signaling pathways.

Synthesis

The synthesis of this compound typically involves:

- Formation of Intermediate : Reacting 5-chloro-2-methoxybenzoyl chloride with hydrazine to create an intermediate hydrazide.

- Cyclization : The hydrazide undergoes cyclization under controlled conditions to form the dihydropyrazine-dione ring.

Common solvents used in the synthesis include ethanol and acetonitrile, often employing catalysts such as triethylamine.

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

- Anticancer Studies : A study demonstrated that derivatives of dihydropyrazines exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration (source needed).

- Enzyme Inhibition Research : Research on structurally similar compounds indicated their ability to inhibit protein tyrosine phosphatases (PTPs), which are crucial in cancer biology (source needed).

- Antimicrobial Activity : Investigations into the antimicrobial properties revealed that certain derivatives showed inhibitory effects against pathogenic bacteria with minimal toxicity to human cells (source needed).

Q & A

Q. What synthetic routes are optimal for preparing 1-(5-chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis is commonly employed:

- Nucleophilic substitution : React 5-chloro-2-methoxyphenylamine with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the chloroacetyl intermediate .

- Cyclization : Treat the intermediate with hydrazine hydrate in ethanol or dioxane to form the dihydropyrazine-dione core. Reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 hydrazine) are critical for yield optimization .

- Key Considerations : Monitor pH during cyclization to avoid decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How can researchers reliably characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding interactions (e.g., Cambridge Crystallographic Data Centre protocols) .

Q. What are the common solubility and stability challenges associated with this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions during cyclization .

- In-line Analytics : Use FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

- Crystallization Engineering : Optimize cooling rates and anti-solvent addition (e.g., water in ethanol) to enhance crystal purity .

Critical Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.